molecular formula C13H11FN2OS B5748037 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide

3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide

Cat. No. B5748037
M. Wt: 262.30 g/mol
InChI Key: SIXZLACAMDPDQW-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide, also known as FMTA, is a compound that has been found to have potential applications in scientific research. This compound belongs to the class of acrylamide derivatives and has a molecular weight of 308.36 g/mol.

Mechanism of Action

The exact mechanism of action of 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of MAO-A. MAO-A is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO-A, 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide leads to an increase in the levels of these neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to inhibit the activity of MAO-A, leading to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide has been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide in lab experiments is its potential anxiolytic and antidepressant effects, which may be useful in studying the mechanisms underlying anxiety and depression. Another advantage is its inhibition of MAO-A, which may be useful in studying the role of neurotransmitters in various physiological processes. However, one limitation of using 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide is its relatively low yield in the synthesis process, which may make it difficult to obtain large quantities for use in experiments.

Future Directions

There are several future directions for the study of 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide. One direction is to further investigate its potential anxiolytic and antidepressant effects in humans, as well as its potential neuroprotective effects. Another direction is to study its effects on other physiological processes, such as inflammation and oxidative stress. Additionally, further research is needed to optimize the synthesis method of 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide to improve its yield and make it more accessible for use in experiments.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide involves the reaction of 4-methyl-1,3-thiazol-2-amine with 3-(4-fluorophenyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide obtained through this method is around 60%.

Scientific Research Applications

3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide has also been found to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters, which may contribute to the anxiolytic and antidepressant effects of 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2OS/c1-9-8-18-13(15-9)16-12(17)7-4-10-2-5-11(14)6-3-10/h2-8H,1H3,(H,15,16,17)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXZLACAMDPDQW-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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